molecular formula C15H16 B1606355 Benzene, 1-methyl-3-(2-phenylethyl)- CAS No. 34403-06-0

Benzene, 1-methyl-3-(2-phenylethyl)-

Cat. No.: B1606355
CAS No.: 34403-06-0
M. Wt: 196.29 g/mol
InChI Key: ZWRSMFOUGMXCNP-UHFFFAOYSA-N
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Description

Benzene, 1-methyl-3-(2-phenylethyl)-: is an organic compound with the molecular formula C15H16 . It is a derivative of benzene, characterized by a methyl group and a phenylethyl group attached to the benzene ring. This compound is part of the aromatic hydrocarbons family, known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-methyl-3-(2-phenylethyl)- can be achieved through various methods, including:

    Friedel-Crafts Alkylation: This method involves the alkylation of benzene with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product.

    Grignard Reaction: Another method involves the reaction of a Grignard reagent (phenylethylmagnesium bromide) with a benzyl chloride derivative. This reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.

Industrial Production Methods

Industrial production of Benzene, 1-methyl-3-(2-phenylethyl)- often involves large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Electrophilic Aromatic Substitution: Benzene, 1-methyl-3-(2-phenylethyl)- undergoes electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. These reactions involve the substitution of a hydrogen atom on the benzene ring with an electrophile.

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the phenylethyl group into a phenylpropyl group, altering the compound’s properties.

Common Reagents and Conditions

    Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used to introduce a nitro group.

    Sulfonation: Fuming sulfuric acid (H2SO4) is used to introduce a sulfonic acid group.

    Halogenation: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (FeCl3, AlCl3) are used for halogenation.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are common oxidizing agents.

    Reduction: Hydrogen gas (H2) with a metal catalyst (Pd/C) is used for reduction reactions.

Major Products Formed

    Nitration: Nitrobenzene derivatives.

    Sulfonation: Sulfonic acid derivatives.

    Halogenation: Halobenzene derivatives.

    Oxidation: Benzoic acid or benzyl alcohol derivatives.

    Reduction: Phenylpropyl derivatives.

Scientific Research Applications

Benzene, 1-methyl-3-(2-phenylethyl)- has various applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties and as a building block in drug synthesis.

    Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of Benzene, 1-methyl-3-(2-phenylethyl)- primarily involves its ability to undergo electrophilic aromatic substitution reactions. The delocalized π-electrons in the benzene ring make it susceptible to attack by electrophiles, leading to the formation of various substituted derivatives. The molecular targets and pathways involved depend on the specific reactions and conditions applied.

Comparison with Similar Compounds

Similar Compounds

    Toluene (Methylbenzene): Similar structure but lacks the phenylethyl group.

    Ethylbenzene: Contains an ethyl group instead of a phenylethyl group.

    Cumene (Isopropylbenzene): Contains an isopropyl group instead of a phenylethyl group.

Uniqueness

Benzene, 1-methyl-3-(2-phenylethyl)- is unique due to the presence of both a methyl and a phenylethyl group, which influences its chemical reactivity and physical properties. The combination of these groups allows for a diverse range of chemical transformations and applications in various fields.

Properties

IUPAC Name

1-methyl-3-(2-phenylethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16/c1-13-6-5-9-15(12-13)11-10-14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRSMFOUGMXCNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40187980
Record name Benzene, 1-methyl-3-(2-phenylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40187980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34403-06-0
Record name Benzene, 1-methyl-3-(2-phenylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034403060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-methyl-3-(2-phenylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40187980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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